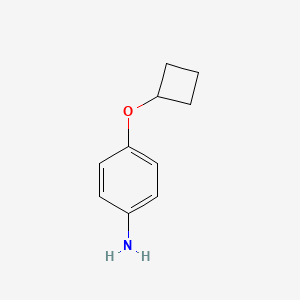
4-(Cyclobutyloxy)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Cyclobutyloxy)benzenamine” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The IUPAC name for this compound is 4-(cyclobutyloxy)aniline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amine group (NH2) and a cyclobutyloxy group (C4H7O) at the para position .Scientific Research Applications
Conducting Polymers and Electrochromic Devices
One area of application involves the synthesis of soluble conducting polymers and their use in electrochromic devices. A study by Yildiz et al. (2008) discusses the electrochemical polymerization of a monomer leading to homopolymer and copolymer characterized by their electronic transitions and color change capabilities. These materials are particularly relevant for dual-type complementary colored electrochromic devices, indicating potential applications of similar compounds in smart materials and display technologies (Yildiz et al., 2008).
Organic Solar Cells
Another study by Wu et al. (2009) explores the synthesis of a star-shaped molecule for application in organic solar cells (OSCs). The molecule, featuring a donor-acceptor structure, shows promising photovoltaic properties, including high open circuit voltage and power conversion efficiency. This research underscores the relevance of benzene-derived compounds in developing alternative energy solutions (Wu et al., 2009).
Advanced Materials Synthesis
In the realm of materials science, Cheng et al. (2012) report on the synthesis of benzocyclobutene- (BCB-) functionalized benzoxazine monomers and resins. These materials exhibit high cross-linking capabilities, leading to polymers with significant thermal stability and mechanical properties. Such studies demonstrate the potential of benzene and cyclobutene derivatives in creating high-performance polymers for various industrial applications (Cheng et al., 2012).
Flame Retardants in Polymers
The development of flame retardant materials is critical for enhancing fire safety in various applications. A study by Sun and Yao (2011) focuses on synthesizing phosphorus-containing flame retardants and evaluating their efficacy in epoxy resins. These compounds exhibit excellent flame retardancy and thermal stability, highlighting the importance of such chemical modifications in creating safer materials (Sun & Yao, 2011).
Nanocomposite and Electrochemical Applications
Shumyantseva et al. (2020) describe the use of electrochemical methods for the quantification of drugs and the study of their electrocatalytical conversion by cytochromes P450. This research illustrates the potential of nanocomposite materials in biosensing and pharmacological studies, offering insights into drug metabolism and interaction mechanisms (Shumyantseva et al., 2020).
Mechanism of Action
Mode of Action
Based on its structural similarity to aniline, it may undergo nucleophilic reactions In such reactions, the compound could interact with its targets, leading to changes in their function
Biochemical Pathways
Aniline and its derivatives are known to participate in various biochemical pathways . For instance, they can undergo oxidation reactions . The exact pathways affected by 4-(Cyclobutyloxy)benzenamine and their downstream effects would require further investigation.
Pharmacokinetics
Its physical properties such as being a colorless liquid and having a molecular weight of 163.22 may influence its pharmacokinetic properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, storage temperature may affect its stability Additionally, factors such as pH, presence of other chemicals, and specific conditions within the biological system can influence its action and efficacy
properties
IUPAC Name |
4-cyclobutyloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRFFUWMKDYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


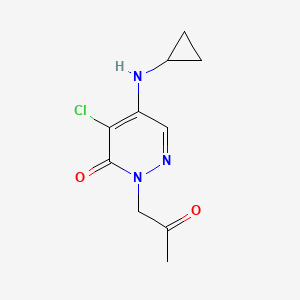
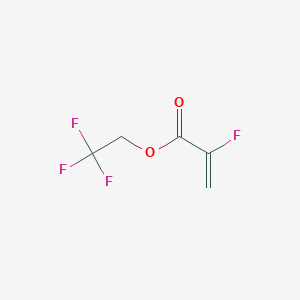
![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
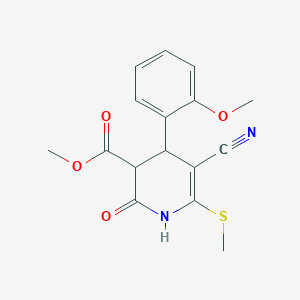
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)
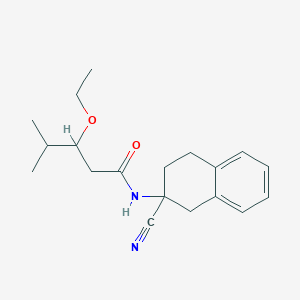
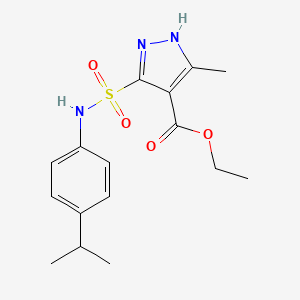
![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride](/img/structure/B2897579.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2897581.png)